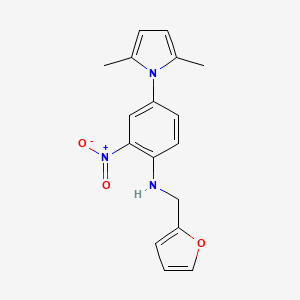
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-furylmethyl)-2-nitroaniline
Übersicht
Beschreibung
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-furylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMFNA and has a molecular formula of C18H20N4O3.
Wirkmechanismus
DMFNA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action of DMFNA involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMFNA has been shown to have low toxicity in vitro and in vivo. In animal studies, DMFNA has been shown to have low acute toxicity and no adverse effects on organ function. DMFNA has also been shown to have low mutagenic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMFNA is its potential as a building block for the development of organic semiconductors and MOFs. DMFNA is also relatively easy to synthesize and has low toxicity. However, one of the limitations of DMFNA is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DMFNA. One potential direction is the development of new organic semiconductors and MOFs using DMFNA as a building block. Another potential direction is the study of DMFNA's potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, the development of new synthetic methods for DMFNA could lead to improved yields and scalability.
Wissenschaftliche Forschungsanwendungen
DMFNA has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research. In organic electronics, DMFNA has been used as a building block for the development of organic semiconductors and light-emitting diodes. In materials science, DMFNA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In biomedical research, DMFNA has been studied for its potential anticancer properties.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(furan-2-ylmethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-6-13(2)19(12)14-7-8-16(17(10-14)20(21)22)18-11-15-4-3-9-23-15/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPHPGCXSUQOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924353.png)
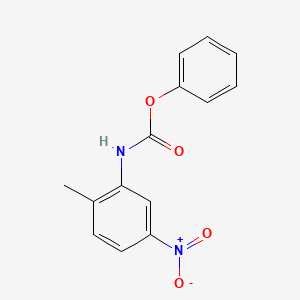
![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B3924381.png)
![3,5,7-trimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B3924387.png)
![2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3924393.png)
![2-(4-methylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B3924400.png)
![N-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B3924421.png)
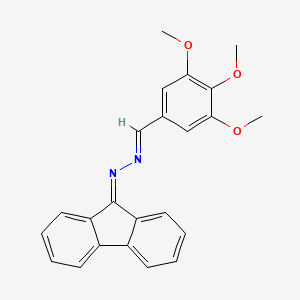
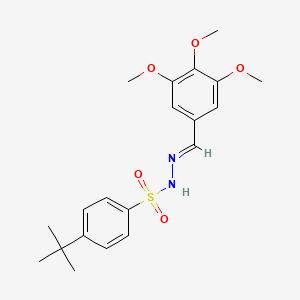
![4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B3924437.png)
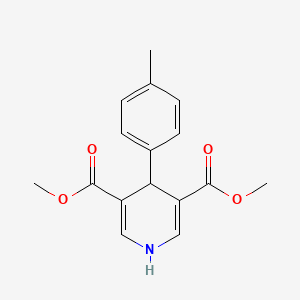
![N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924450.png)